3-fluoro-N-phenylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWMHNGQDIQOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Fluoro N Phenylbenzenesulfonamide and Its Analogues
Established Synthetic Pathways to 3-Fluoro-N-phenylbenzenesulfonamide
The traditional synthesis of this compound and its analogues relies on well-established chemical reactions that have been refined over time. These methods are characterized by their reliability and are foundational to the chemistry of sulfonamides.
Sulfonylation Reactions Involving Fluoroaniline Precursors
A primary and straightforward method for synthesizing N-arylsulfonamides is the reaction of an arylsulfonyl chloride with an appropriate aniline (B41778) derivative. In the case of this compound, this involves the reaction of 3-fluorobenzenesulfonyl chloride with aniline, or conversely, benzenesulfonyl chloride with 3-fluoroaniline (B1664137). This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The precursor, 3-fluorobenzenesulfonyl chloride, is a commercially available reagent. sigmaaldrich.comsigmaaldrich.com It can be prepared from 3-fluoroaniline via a Sandmeyer-type reaction, involving diazotization followed by reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst. chemicalbook.com The general reaction is robust, and a similar one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide has been reported by reacting benzene (B151609) sulfonyl chloride with 3-aminopyridine (B143674) in the presence of an aqueous sodium carbonate solution, achieving a high yield. researchgate.net
Table 1: Representative Sulfonylation Reaction
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| 3-Fluorobenzenesulfonyl chloride | Aniline | Pyridine or Triethylamine (B128534) | This compound |
Coupling Reactions for Sulfonamide Bond Formation
One notable approach is the copper-catalyzed cross-coupling of substituted phenyl bromides with sulfonamides. nih.gov For instance, the synthesis of aniline-derived sulfonamides has been achieved through the copper-catalyzed cross-coupling of substituted phenyl bromides with a primary sulfonamide. nih.gov Another strategy involves the N-arylation of sulfonamides using arylboronic acids, mediated by copper acetate (B1210297) and triethylamine on a solid support, which proceeds under mild, room-temperature conditions. acs.org This method has been shown to be general, with good to excellent yields for a variety of N-arylsulfonamides. acs.org
Furthermore, base-mediated coupling reactions of benzenesulfonyl azides with amino acids, such as proline, have been reported to yield the corresponding sulfonamide derivatives. nih.gov This transition-metal-free approach offers a greener alternative for the synthesis of specific sulfonamide compounds. nih.gov
Advanced Synthetic Strategies and Catalytic Approaches
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of N-arylsulfonamides. These strategies often employ transition-metal catalysis, microwave irradiation, or photochemical methods to achieve higher yields, better functional group tolerance, and milder reaction conditions.
Transition-Metal Catalyzed Methodologies for N-Arylsulfonamide Synthesis
Transition-metal catalysis has become a cornerstone of modern synthetic chemistry, and the synthesis of N-arylsulfonamides has greatly benefited from these developments. A variety of metals, including palladium, copper, and iron, have been employed to catalyze the formation of the N-S bond.
Palladium-catalyzed reductive coupling reactions between nitroarenes and sodium arylsulfinates have been developed as a novel, one-step method for synthesizing N-arylsulfonamides. rsc.org This procedure uses readily available nitroarenes as the nitrogen source and a Pd/C catalyst, offering high efficiency and good functional group tolerance without the need for additional reductants or ligands. rsc.org
Iron-catalyzed methodologies have also emerged as a cost-effective and environmentally friendly alternative. One such method involves the direct coupling of sodium arylsulfinates with nitroarenes in the presence of iron(II) chloride and sodium bisulfite under mild conditions. acs.org This one-step synthesis provides good to excellent yields and tolerates a broad range of functional groups. acs.org
Copper-catalyzed N-arylation of sulfonamides remains a widely used and versatile method. These reactions can be performed with various arylating agents, including aryl halides and arylboronic acids, often under mild and ligand-free conditions. nih.govresearchgate.net
Table 2: Comparison of Transition-Metal Catalyzed Methods
| Catalyst System | Reactants | Key Advantages |
|---|---|---|
| Pd/C | Nitroarene, Sodium arylsulfinate | High efficiency, no additional reductants needed. rsc.org |
| FeCl₂ / NaHSO₃ | Nitroarene, Sodium arylsulfinate | Mild conditions, cost-effective. acs.org |
| CuI / L-proline | Aryl halide, Sulfonamide | Versatile for various substituted substrates. nih.gov |
Microwave-Assisted and Solid-Phase Synthesis Techniques
To accelerate reaction times, improve yields, and facilitate purification, modern synthetic techniques such as microwave-assisted synthesis and solid-phase synthesis have been applied to the preparation of sulfonamides.
Microwave irradiation has been shown to significantly enhance the rate of sulfonamide synthesis. organic-chemistry.orgnortheastern.eduacs.org A facile microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts using 2,4,6-trichloro- organic-chemistry.orgacs.orgtandfonline.com-triazine (TCT) as an activating agent. organic-chemistry.orgresearchgate.net This approach avoids the isolation of sulfonyl chlorides and dramatically reduces reaction times compared to conventional heating. acs.org Another efficient microwave-assisted, copper-catalyzed protocol involves the reaction of sodium sulfinates with amines in an aqueous medium, highlighting a green chemistry approach. tandfonline.com
Solid-phase synthesis has proven invaluable for the construction of sulfonamide libraries for drug discovery and other applications. nih.govnih.gov General methods for the N-arylation of sulfonamides on solid supports have been developed, for example, using copper-acetate-mediated coupling with arylboronic acids. acs.org This technique allows for the efficient production of diverse N-arylsulfonamides. The synthesis of more complex structures, such as sulfonimidamide pseudopeptides, has also been successfully demonstrated on solid phase, offering multiple approaches to introduce diversity. diva-portal.org
Photoinduced Intramolecular Arylation for Related Ring Systems
Photochemical methods represent a cutting-edge frontier in synthetic chemistry, offering unique reactivity under mild conditions. While direct photoinduced intramolecular arylation to form the core this compound structure is not widely reported, related photoinduced reactions for the synthesis and functionalization of sulfonamides are gaining traction.
A transition-metal-free, photocatalytic S-N coupling reaction has been developed for the synthesis of acylsulfonamides from sodium organosulfinates and hydroxamic acids. nih.gov This method utilizes an organic photocatalyst and is believed to proceed via the generation of singlet oxygen, offering a sustainable pathway to these related sulfur-containing compounds. nih.gov
Furthermore, sulfonamides themselves have been explored as photoinduced hydrogen-atom transfer (HAT) catalysts. This has enabled the highly regioselective alkylation of C(sp³)–H bonds adjacent to heteroatoms, demonstrating the potential of the sulfonamide motif to participate in and catalyze photochemical transformations. acs.org
Strategies for Structural Diversification and Derivatization
The generation of libraries of structurally diverse molecules based on a common scaffold is a cornerstone of modern drug discovery and chemical probe development. For this compound and its analogues, several key strategies are employed to achieve this diversification, targeting the sulfonamide linkage, the aromatic rings, and the incorporation of new ring systems.
Modification of the Sulfonamide Moiety for Library Generation
One approach to modify the sulfonamide moiety is through N-functionalization. For instance, the chemoselective mononitration of aminosulfonamides can yield N-nitrosulfonamide derivatives. nih.gov This transformation introduces a nitro group on the sulfonamide nitrogen, significantly altering its chemical properties. The general synthetic route involves the reaction of a primary sulfonamide with a nitrating agent. nih.gov
Another powerful strategy for diversification is the late-stage conversion of the primary sulfonamide group into other functional groups. acs.org This allows for the rapid generation of a library of analogues from a common sulfonamide precursor. A method has been developed for the reductive deamination of primary sulfonamides to sulfinates, which can then be converted into a variety of other functionalities. acs.org This process is often catalyzed by N-heterocyclic carbenes (NHCs) and proceeds via the formation of a transient N-sulfonylimine intermediate. acs.org The tolerance of this method to a wide range of functional groups makes it particularly valuable for the late-stage derivatization of complex molecules. acs.org
| Modification Strategy | Reagents/Conditions | Resulting Functional Group | Reference |
| N-Nitration | Nitrating agent | N-Nitrosulfonamide | nih.gov |
| Reductive Deamination | NHC catalyst | Sulfinate (intermediate) | acs.org |
This table summarizes key strategies for modifying the sulfonamide moiety for library generation.
Aryl Ring Substitutions and Their Synthetic Routes
The substitution pattern on both the benzenesulfonyl and the N-phenyl rings plays a crucial role in determining the biological activity and physicochemical properties of N-aryl benzenesulfonamides. The development of regioselective methods for the introduction of new substituents is therefore of significant interest.
A versatile method for the diversification of aryl sulfonyl compounds is the ligand-controlled meta- and para-C-H borylation. nih.gov This iridium-catalyzed reaction allows for the selective installation of a boronate group at either the meta or para position of an aryl sulfone or sulfonamide, depending on the ligand used. nih.gov The resulting boronate esters are highly versatile synthetic intermediates that can be converted into a wide range of other functional groups through well-established cross-coupling reactions. nih.gov This strategy provides a powerful tool for the systematic exploration of the structure-activity relationships associated with different substitution patterns on the aryl rings. nih.gov
The synthesis of polysubstituted benzenes often relies on a retrosynthetic approach, considering the directing effects of the existing substituents. For a molecule like this compound, the fluorine atom is an ortho-, para-director, while the sulfonamide group is a meta-director. The order of introduction of substituents is therefore critical in achieving the desired substitution pattern.
| Synthetic Strategy | Catalyst/Reagents | Position of Functionalization | Key Intermediate | Reference |
| C-H Borylation | Iridium catalyst, specific ligands | meta or para | Aryl boronate ester | nih.gov |
This table highlights a modern synthetic route for aryl ring substitution on benzenesulfonamide (B165840) analogues.
Introduction of Heterocyclic Systems for Enhanced Chemical Space Exploration
The incorporation of heterocyclic rings into the N-aryl benzenesulfonamide scaffold is a widely used strategy to expand chemical diversity and modulate biological activity. nih.govbenthamscience.com Heterocycles can introduce new hydrogen bonding donors and acceptors, alter lipophilicity, and provide specific interactions with biological targets. nih.gov
One approach involves the synthesis of N-(heterocyclylphenyl)benzenesulfonamides, where a heterocyclic ring is attached to the N-phenyl moiety. nih.gov For example, derivatives bearing 5- and 6-membered heterocyclic rings at the 3' or 4' position of the N-phenyl ring have been synthesized and evaluated for their biological activity. nih.gov
Another strategy involves the oxidative addition of sulfonamides to allylic derivatives, which can lead to the formation of nitrogen-containing heterocyclic compounds. benthamscience.com The outcome of these reactions, whether leading to cyclic or linear products, is influenced by factors such as the nature of the allylic substrate, the solvent, the oxidant, and the reactivity of the sulfonamide. benthamscience.com This methodology provides access to a variety of heterocyclic systems, including aziridines, pyrrolidines, and piperazines. benthamscience.com
The 'ring and tail' approach is a common design strategy where the aromatic or heteroaromatic ring bearing the sulfonamide (the 'ring') is kept constant, while the 'tail' portion of the molecule is modified. researchgate.net This can involve the introduction of heterocyclic moieties to the 'tail' to enhance interactions with the target protein. researchgate.net
| Heterocycle Introduction Strategy | Position of Heterocycle | Resulting Heterocyclic Systems | Reference |
| N-(Heterocyclylphenyl) synthesis | N-phenyl ring | 5- and 6-membered heterocycles | nih.gov |
| Oxidative addition to allyl derivatives | Varies | Aziridines, Pyrrolidines, Piperazines | benthamscience.com |
| 'Ring and Tail' Approach | 'Tail' portion of the molecule | Various heterocycles | researchgate.net |
This table outlines strategies for incorporating heterocyclic systems into the N-phenylbenzenesulfonamide scaffold.
Isotope Labeling Strategies for Mechanistic Elucidation
Isotope labeling is an indispensable tool for investigating the mechanisms of chemical reactions and biological processes. nih.gov By replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can track the fate of the labeled atom and gain insights into reaction pathways and kinetics. thieme-connect.de
In the context of sulfonamide chemistry, isotope labeling can be used to study the mechanism of enzymatic reactions involving sulfonamide-containing inhibitors or to trace the metabolic fate of a sulfonamide drug. nih.gov For example, the use of isotopically labeled L-serine has been employed to investigate the kinetic isotope effect in the reaction catalyzed by serine palmitoyltransferase, an enzyme involved in sphingolipid biosynthesis. nih.gov Such studies can reveal subtle differences in the catalytic mechanisms of enzymes from different species. nih.gov
While direct isotope labeling studies on this compound are not prominently reported in the reviewed literature, the principles of isotope labeling are broadly applicable. For instance, deuteration of specific positions on the aromatic rings could be used to probe the mechanism of C-H activation reactions. Multicomponent reactions (MCRs) offer an efficient way to synthesize isotopically labeled molecules, as they allow for the incorporation of labeled building blocks in a single step. thieme-connect.de
The choice of isotope and its position in the molecule are critical for obtaining meaningful results. For example, placing a deuterium (B1214612) atom at a position where a bond is broken in the rate-determining step of a reaction can lead to a kinetic isotope effect, providing evidence for that mechanistic step. nih.gov
Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons
¹H NMR spectroscopy would be utilized to identify and differentiate the various protons in 3-fluoro-N-phenylbenzenesulfonamide. The protons on the two aromatic rings—the 3-fluorophenyl group and the N-phenyl group—would exhibit distinct chemical shifts in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The substitution pattern on each ring influences the multiplicity (splitting pattern) and coupling constants (J-values) of these signals, allowing for the assignment of each proton to its specific position on the rings. The single proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Protons on N-phenyl ring | 7.0 - 7.5 | Multiplets | |
| Protons on 3-fluorophenyl ring | 7.2 - 7.8 | Multiplets | |
| N-H Proton | Variable | Broad Singlet |
Note: This table is predictive and not based on experimental data.
Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would appear in the range of δ 110-165 ppm. The carbon atom bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF), a key indicator for its identification. The positions of the other carbons in both phenyl rings can be assigned based on their chemical shifts and, in some cases, smaller fluorine-carbon coupling constants (nJCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbons of N-phenyl ring | 120 - 140 |
| Carbons of 3-fluorophenyl ring | 115 - 165 (C-F bond will show a large C-F coupling constant) |
Note: This table is predictive and not based on experimental data.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
To gain deeper insights into the three-dimensional structure and connectivity, advanced NMR techniques would be employed. Correlation Spectroscopy (COSY) would establish proton-proton coupling networks within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data would be instrumental in unambiguously assigning all proton and carbon signals. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule, particularly the orientation of the two phenyl rings relative to each other.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition of the synthesized compound. The expected monoisotopic mass would be calculated and compared to the experimental value.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.
For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the N-H bond (stretching and bending), the S=O bonds of the sulfonamide group (asymmetric and symmetric stretching), the C-F bond, and the aromatic C-H and C=C bonds. The precise frequencies of these vibrations can be influenced by the molecular environment and intermolecular interactions.
Table 3: Predicted IR and Raman Active Functional Group Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |
| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| S-N | Stretching | 830-990 |
Note: This table is predictive and not based on experimental data.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the crystal packing.
The prerequisite for a successful single-crystal X-ray diffraction analysis is the availability of high-quality single crystals. For arylsulfonamides like this compound, suitable crystals are typically grown from saturated solutions using various crystallization techniques. The choice of solvent is critical and is often determined empirically. Common solvents for sulfonamides include acetone, ethanol, methanol (B129727), and ethyl acetate (B1210297).
One of the most prevalent methods for growing single crystals is the slow evaporation technique. In this method, the compound is dissolved in a suitable solvent or a mixture of solvents to form a nearly saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
Another common technique is the solvent diffusion method. This involves dissolving the compound in a good solvent and then layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, leading to gradual crystallization at the interface of the two solvents.
The table below summarizes hypothetical crystallization conditions that could be employed for growing single crystals of this compound.
| Crystallization Method | Solvent System | Temperature (°C) | Observations |
| Slow Evaporation | Acetone/Water (9:1) | 20-25 | Colorless, needle-like crystals |
| Solvent Diffusion | Methanol/Diethyl ether | 4 | Prismatic crystals |
| Cooling | Hot saturated ethanol | 4 | Small, block-shaped crystals |
This table presents hypothetical data for illustrative purposes.
Once a suitable crystal is obtained and analyzed by X-ray diffraction, the resulting structural data allows for a detailed examination of the intermolecular interactions that stabilize the crystal lattice. In the solid state, molecules of this compound are expected to be held together by a network of non-covalent interactions.
Given the functional groups present in the molecule (a sulfonamide group, a phenyl ring, and a fluorinated benzene (B151609) ring), several types of intermolecular interactions are anticipated. Hydrogen bonds are expected to be a dominant feature, with the sulfonamide N-H group acting as a hydrogen bond donor and the sulfonyl oxygen atoms (O=S=O) acting as acceptors. This can lead to the formation of common supramolecular synthons, such as the catemer or dimer motifs observed in many sulfonamide crystal structures. nih.gov
Isostructurality, the phenomenon where different compounds crystallize in the same or very similar structures, is of significant interest in crystal engineering. nih.govnih.gov By comparing the crystal structure of this compound with those of other structurally related arylsulfonamides, it is possible to identify isostructural series. For example, one could compare the crystal packing of this compound with its chloro- or bromo-analogs, or with isomers where the fluorine atom is at a different position on the phenyl ring.
The following table presents a hypothetical comparison of crystallographic data for a series of related arylsulfonamides to assess isostructurality.
| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| N-phenylbenzenesulfonamide | C₁₂H₁₁NO₂S | P2₁/c | 9.87 | 5.68 | 19.45 | 101.2 | 1068 |
| This compound | C₁₂H₁₀FNO₂S | P2₁/c | 9.95 | 5.71 | 19.52 | 101.5 | 1085 |
| 3-chloro-N-phenylbenzenesulfonamide | C₁₂H₁₀ClNO₂S | P2₁/c | 10.02 | 5.75 | 19.61 | 101.8 | 1102 |
This table presents hypothetical data for illustrative purposes. The similarity in space group and unit cell parameters would suggest that these compounds are likely isostructural.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. For non-volatile and thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the technique of choice. nih.gov
HPLC is a powerful analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For the purity assessment of this compound, a reversed-phase HPLC method is typically employed.
In a reversed-phase setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. The separation is based on the hydrophobicity of the compounds; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
A typical HPLC analysis of this compound would involve dissolving a small amount of the sample in the mobile phase, injecting it into the HPLC system, and monitoring the eluent with a UV detector. The resulting chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The purity of the sample can be estimated by calculating the relative area of the main peak.
The following table outlines a hypothetical set of HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | ~5.2 min |
This table presents hypothetical data for illustrative purposes.
By integrating the peak areas in the chromatogram, a quantitative assessment of purity can be made. For instance, a purity level of >99% is often required for compounds used in further research applications.
Computational Chemistry and Theoretical Investigations of 3 Fluoro N Phenylbenzenesulfonamide and Its Analogues
Quantum Chemical Studies for Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of sulfonamides. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for simulating the electronic structure of organic compounds like 3-fluoro-N-phenylbenzenesulfonamide. nih.gov Methods such as B3LYP are frequently used in combination with basis sets like 6-31G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate vibrational frequencies. mdpi.comresearchgate.netnih.gov Such calculations are crucial for understanding the stability of different molecular forms, reaction mechanisms, and supramolecular assembly. researchgate.netmdpi.com For instance, DFT has been effectively used to analyze the stability of E- and Z-forms of Schiff base sulfonamide analogues and to study the supramolecular structures formed by sulfonamide derivatives in the crystalline state. mdpi.commdpi.com These theoretical simulations can generate results that are consistent with experimental data, such as those obtained from X-ray diffraction and FTIR spectroscopy. nih.gov
Bond Dissociation Energy (BDE) is the standard enthalpy change associated with the homolytic cleavage of a chemical bond, providing a direct measure of its strength. wikipedia.org The generation of radicals is an endothermic process that requires an input of energy, such as heat or light, to overcome the BDE. youtube.com In the context of sulfonamides, the focus often lies on the generation of sulfonyl or sulfonamidyl radicals, which are key intermediates in various chemical transformations. acs.orgrsc.orgrsc.org
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and reactivity of a molecule. nih.gov The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govnih.gov
In analogues like fluoro-N-phenylbenzamides, the HOMO is typically localized over the phenylamide portion, while the LUMO is distributed across the fluoro-phenyl ring, suggesting the potential for intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com The position of the fluorine atom can influence the HOMO-LUMO energy gap, thereby affecting the molecule's electronic properties. mdpi.com
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the susceptibility to electrophilic attack; a higher energy value means it is a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the susceptibility to nucleophilic attack; a lower energy value means it is a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Relates to chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity. |
| Intramolecular Charge Transfer (ICT) | Electron density transfer from a donor to an acceptor part of the molecule upon excitation. | Can be predicted by analyzing the distribution of HOMO and LUMO across the molecular structure. mdpi.com |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. nih.gov The interactions between the HOMO of one reactant and the LUMO of another govern the course of many chemical reactions. For this compound, the distribution and energies of its FMOs determine its behavior as an electrophile or nucleophile.
From the HOMO and LUMO energy values, several global reactivity indices can be calculated to quantify chemical behavior. These include:
Chemical Potential (μ): Describes the tendency of electrons to escape from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These indices, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of this compound with its analogues and predicting its reaction pathways. nih.gov A high HOMO-LUMO energy gap reflects high kinetic stability and low chemical reactivity toward oxidation and reduction reactions. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. These methods are particularly useful for exploring the molecule's flexibility and preferred shapes.
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. For this compound, key rotations occur around the S-N bond and the bonds connecting the sulfur atom and the nitrogen atom to their respective phenyl rings. The relative orientation of these rings is a defining structural feature.
| Analogue Compound | Key Dihedral Angle | Angle Value (°) | Reference |
|---|---|---|---|
| 3-Fluoro-N-(p-tolyl)benzamide | Between the two benzene (B151609) rings | 65.69 | nih.gov |
| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule A) | Between the two benzene rings | 43.94 | nih.gov |
| 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Molecule B) | Between the two benzene rings | 55.66 | nih.gov |
Biochemical and Mechanistic Investigations of Biological Activities
Enzyme Inhibition Studies and Characterization
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The cytosolic isoforms, CA I and CA II, are ubiquitously expressed and play crucial roles in various physiological processes. nih.gov Benzenesulfonamides are a classic and extensively studied class of CA inhibitors. The primary sulfonamide group (-SO2NH2) is key to their inhibitory action, coordinating to the zinc ion in the enzyme's active site.
Research into various substituted benzenesulfonamides has shown that they can act as moderate to potent inhibitors of CA I and CA II. nih.gov The inhibitory potency is often modulated by the substitution pattern on the phenyl ring. For instance, studies on a series of benzenesulfonamides revealed that many derivatives inhibit cytosolic isoforms hCA I and II with inhibition constants (Ki) in the nanomolar range. nih.gov While specific inhibitory data for 3-fluoro-N-phenylbenzenesulfonamide against CA I and CA II are not available in the reviewed literature, its structural features as a benzenesulfonamide (B165840) suggest a potential for inhibitory activity. The presence of the 3-fluoro substituent may influence its binding affinity and selectivity for different CA isoforms. nih.gov
Table 1: Carbonic Anhydrase Inhibition Data
| Enzyme Isoform | This compound Inhibition Data |
|---|---|
| Carbonic Anhydrase I (CA I) | No specific inhibitory data found in the searched literature. |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Cholinesterase inhibitors can be classified based on their mechanism as reversible or irreversible and can exhibit competitive, noncompetitive, or mixed-type inhibition patterns. nih.gov
While various classes of compounds have been investigated as cholinesterase inhibitors, there is no specific data in the surveyed scientific literature to suggest that this compound is an inhibitor of either AChE or BChE. The primary focus of sulfonamide research has been in other therapeutic areas, and this class of compounds is not typically associated with potent cholinesterase inhibition.
Table 2: Cholinesterase Enzyme Inhibition Data
| Enzyme | This compound Inhibition Data |
|---|---|
| Acetylcholinesterase (AChE) | No specific inhibitory data found in the searched literature. |
Phospholipase C (PLC) comprises a class of enzymes that cleave the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). bpsbioscience.com This signaling pathway is fundamental to numerous cellular processes. bpsbioscience.com
Interestingly, a structurally similar compound, N-(3-(trifluoromethyl)phenyl)-N'-(3-(trifluoromethyl)phenyl)urea, known as m-3M3FBS, has been identified as a direct activator of PLC. nih.gov Studies have shown that m-3M3FBS can induce the translocation of fluorescent probes for PLC activation and suppress KCNQ currents, which are actions consistent with PLC stimulation. nih.gov Given the structural analogy between m-3M3FBS and this compound, it is plausible that the latter could also modulate PLC activity. However, without direct experimental evidence, this remains speculative. No studies specifically investigating the effect of this compound on PLC activation were identified.
Table 3: Phospholipase C Activation Data
| Enzyme | This compound Activation Data |
|---|
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is one of the most common events in human cancers, making PI3K a major target for cancer therapy. PI3K inhibitors are classified based on their selectivity for different isoforms of the enzyme.
While numerous PI3K inhibitors have been developed and are in clinical trials, there is no information in the reviewed literature to indicate that this compound has been evaluated for inhibitory activity against any PI3K isoforms. The chemical structure of this compound does not resemble the common scaffolds of known PI3K inhibitors.
Table 4: Phosphoinositide 3-Kinase Inhibition Data
| Enzyme Isoform Family | This compound Inhibition Data |
|---|
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development and signaling. It has emerged as a significant therapeutic target for B-cell malignancies. Similarly, Janus kinase 3 (JAK3) is a tyrosine kinase that plays a crucial role in cytokine signaling within the immune system and is primarily expressed in hematopoietic cells. Inhibition of JAK3 is a therapeutic strategy for autoimmune diseases.
The development of inhibitors for both BTK and JAK3 is an active area of research. However, searches of scientific databases did not yield any studies on the effects of this compound on either BTK or JAK3 activity. The typical chemical structures of known BTK and JAK3 inhibitors are distinct from the benzenesulfonamide scaffold of the compound .
Table 5: BTK and JAK3 Inhibition Data
| Enzyme | This compound Inhibition Data |
|---|---|
| Bruton's Tyrosine Kinase (BTK) | No specific inhibitory data found in the searched literature. |
Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the synthesis of nucleic acids, and its absence in mammals makes DHPS an excellent target for antibacterial agents. Sulfonamides are a well-known class of drugs that act as competitive inhibitors of DHPS. They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA), and their binding to the active site prevents the synthesis of dihydropteroic acid, a precursor to folic acid. This leads to a bacteriostatic effect.
As a member of the sulfonamide class, this compound possesses the core chemical moiety responsible for DHPS inhibition. It is therefore highly probable that this compound would exhibit inhibitory activity against bacterial DHPS. However, specific quantitative data, such as IC50 or Ki values for this compound, have not been reported in the literature reviewed for this article. The nature and position of the substituents on the N-phenyl ring would be expected to influence its binding affinity for the DHPS active site.
Table 6: Dihydropteroate Synthase Inhibition Data
| Enzyme | This compound Inhibition Data |
|---|
Receptor Binding and Modulation Studies
Serotonin (B10506) Receptor (5-HT6R) Antagonism
No published research was identified that investigates the antagonistic activity of this compound at the serotonin 6 (5-HT6) receptor. While the benzenesulfonamide moiety is present in some known 5-HT6R antagonists, the specific activity of this particular compound has not been characterized.
Sigma-1 Receptor Interactions
There is no available data to suggest that this compound has been evaluated for its binding affinity or functional modulation of the sigma-1 receptor.
HIF-1 Pathway Interference
The scientific literature lacks any studies reporting on the effects of this compound on the hypoxia-inducible factor-1 (HIF-1) signaling pathway.
Bcl-2 and Bcl-xL Protein-Protein Interaction Inhibition
No studies were found that describe the ability of this compound to inhibit the protein-protein interactions between Bcl-2 or Bcl-xL and other pro-apoptotic proteins.
Cellular and Molecular Mechanistic Elucidation
Investigation of Molecular Targets and Pathways
Consistent with the lack of information in the specific areas above, there is no overarching research available that elucidates the broader molecular targets or cellular pathways modulated by this compound. Its biological role and mechanism of action remain uncharacterized in the public domain.
Analysis of Compound-Induced Cellular Responses (e.g., Apoptosis, Tubulin Polymerization)
The cellular responses to sulfonamide-based compounds are diverse, with many derivatives demonstrating the ability to induce programmed cell death (apoptosis) and interfere with the polymerization of tubulin, a critical component of the cytoskeleton.
Research into various benzenesulfonamide derivatives has shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. Some bis(sulfonamide) derivatives have been shown to induce a caspase-dependent intrinsic pathway of apoptosis by disrupting cellular ionic homeostasis.
Furthermore, a number of sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov Tubulin is a key protein that assembles into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. nih.gov The colchicine (B1669291) binding site on β-tubulin is a common target for many small molecule microtubule inhibitors, and some sulfonamides have been shown to compete for this site. nih.gov
Interactive Data Table: Cellular Responses to Representative Sulfonamide Derivatives
| Compound Class | Cellular Response | Mechanism |
| Bis(sulfonamides) | Apoptosis | Disruption of ionic homeostasis, activation of caspase-dependent intrinsic pathway |
| Benzenesulfonamide Derivatives | Inhibition of Tubulin Polymerization | Binding to tubulin, disruption of microtubule dynamics, G2/M cell cycle arrest |
| Indole Sulfonamides | Apoptosis | Inhibition of microtubular spindle assembly, Bcl-2 dependent pathway |
Structure-Mechanism Relationships
The biological activity of sulfonamide derivatives is intrinsically linked to their chemical structure. Specific substitutions on the benzenesulfonamide core and the N-phenyl ring can significantly influence their potency and selectivity towards different biological targets.
Future Directions and Research Perspectives
Exploration of Novel Chemical Space and Scaffolds
The foundational 3-fluoro-N-phenylbenzenesulfonamide structure is ripe for diversification to explore new chemical space and identify novel, biologically active scaffolds. A primary future direction involves moving beyond simple substitutions on the existing rings to more profound structural modifications.
Scaffold Hopping and Bioisosteric Replacement: A key area of research will be "scaffold hopping," where the core benzenesulfonamide (B165840) is replaced with other structural motifs that maintain a similar spatial arrangement of key pharmacophoric features. For instance, heterocyclic rings such as triazoles, thiazoles, or quinazolines can be introduced to replace or augment the phenyl rings. nih.govnih.gov These heterocyclic scaffolds can introduce new hydrogen bonding donors and acceptors, alter polarity, and improve metabolic stability. nih.govresearchgate.net Research has demonstrated that incorporating moieties like 1,2,3-triazoles can enhance the flexibility and hydrophilicity of molecules, potentially improving selectivity for specific biological targets. nih.gov
Introduction of Novel Linkers and Side Chains: Another avenue is the systematic exploration of different linkers between the aryl groups and the systematic variation of substituents on the N-phenyl ring. This "tail technique" has been effectively used to design inhibitors for various enzymes by attaching diverse aryl or heterocyclic moieties to the sulfonamide ring to interact with different regions of a target's active site. nih.gov Future work should focus on creating libraries of compounds with varied chain lengths, rigidities, and polarities to probe interactions within protein binding pockets more comprehensively.
Table 6.1.1: Potential Scaffolds for Bioisosteric Replacement
| Current Scaffold | Potential Replacement Scaffold | Rationale for Exploration |
| Benzenesulfonamide | Quinazoline (B50416) Sulfonate | Investigated for anticancer activity with a multitargeted mechanism of action. nih.gov |
| N-Phenyl Ring | 1,2,4-Triazole | Triazoles are important heterocyclic motifs found in molecules with a wide range of medicinal properties. researchgate.net |
| N-Phenyl Ring | Amino Acid Conjugates | Amino acids offer chirality, diverse side chains, and improved biocompatibility. nih.gov |
| Phenyl Ring | Thiazole-Isoxazole Fused Ring | Fused heterocyclic systems can create rigid structures with novel binding interactions. rsc.org |
Development of Advanced Methodologies for Synthesis and Characterization
Advancing the study of this compound and its analogs necessitates the development and application of more efficient and sophisticated synthetic and analytical techniques.
Modern Synthetic Methods: Traditional synthesis of sulfonamides often relies on the reaction of sulfonyl chlorides with amines. nih.gov Future research should focus on adopting more modern, milder, and scalable methods. thieme-connect.com This includes the use of sulfonyl fluorides and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which offers a highly reliable and specific "click chemistry" approach. researchgate.netacs.org Electrochemical synthesis methods are also emerging as a way to generate sulfonamides from precursors like sodium arylsulfinates under mild conditions, avoiding harsh reagents. thieme-connect.com Furthermore, developing catalytic methods, such as those using N-heterocyclic carbenes (NHCs) or chiral amine catalysts, can enable more efficient and even enantioselective synthesis of complex N-arylsulfonamides. thieme-connect.comacs.org
Advanced Characterization Techniques: The presence of fluorine in the parent compound makes certain analytical techniques particularly powerful. 19F NMR spectroscopy is an invaluable tool for characterizing fluorinated compounds and can be used to study their interactions with biological macromolecules. mdpi.com As more complex analogs are synthesized, advanced mass spectrometry techniques will be crucial for structural elucidation and for studying covalent modifications in photoaffinity labeling experiments. acs.org Combining these experimental techniques with computational methods for predicting spectroscopic data (like IR and NMR) can accelerate the characterization process and confirm structural assignments with greater confidence. nih.gov
Table 6.2.1: Comparison of Synthetic Approaches for Sulfonamides
| Method | Precursors | Conditions | Advantages |
| Traditional | Sulfonyl Chloride + Amine | Often requires base, can be harsh | Well-established, readily available precursors |
| SuFEx Chemistry | Sulfonyl Fluoride + Amine | Mild, often catalytic | High yield, broad substrate scope, "click" reliability. thieme-connect.comresearchgate.net |
| Electrochemical | Sodium Arylsulfinate + Amine | Room temperature, avoids harsh reagents | Suitable for rapid synthesis of complex sulfonamides. thieme-connect.com |
| Amino Acid-Based | Amino Acid + Sulfonyl Species | Mild, green chemistry principles | Introduces chirality and biocompatibility. nih.gov |
Integrative Approaches in Computational and Experimental Research
The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating drug discovery and understanding molecular interactions. This integrative approach will be critical for advancing research on this compound-based compounds.
In Silico Screening and Design: Computational tools can be used to design and screen virtual libraries of derivatives before committing to laborious chemical synthesis. rsc.orgrsc.org Molecular docking studies can predict how different analogs bind to the active sites of target proteins, helping to prioritize compounds with the highest predicted affinity and selectivity. nih.gov For example, docking has been used to show that sulfonamide derivatives can fit into the substrate-binding pockets of enzymes like DNA gyrase and viral proteases. nih.gov
Molecular Dynamics and Quantum Mechanics: Beyond static docking, molecular dynamics (MD) simulations can provide a dynamic picture of how a ligand interacts with its target over time, revealing key hydrogen bonds, van der Waals forces, and conformational changes. acs.org These simulations can help explain the basis of a compound's activity and guide the design of next-generation molecules with improved properties. Quantum mechanics (QM) calculations, often performed using Density Functional Theory (DFT), can be used to compute structural and spectroscopic data that can be directly compared with experimental results, providing a high level of confidence in structural assignments. nih.gov
Bridging Computation and Experiment: The most powerful approach involves a feedback loop where computational predictions guide experimental work, and the experimental results are then used to refine the computational models. acs.org For instance, after synthesizing a series of compounds based on docking predictions, their biological activity can be measured. These results can then be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which in turn can be used to predict the activity of new, unsynthesized compounds, creating a virtuous cycle of design and discovery.
Elucidation of Broader Biological System Interactions
To fully understand the potential of any new chemical entity, it is essential to look beyond its interaction with a single, isolated target and investigate its effects on a broader biological system.
Chemoproteomics and Target Identification: A key future direction is the use of chemoproteomic approaches to identify the cellular targets of this compound analogs. This can be achieved by converting a potent analog into a chemical probe (e.g., by adding a photoreactive group or a clickable handle) and using it to "fish" for binding partners in cell lysates. Subsequent mass spectrometry analysis can then identify the proteins that have been covalently labeled by the probe, revealing both on-target and potential off-target interactions. acs.org
Systems Biology Approaches: The effects of a compound on cellular pathways and networks can be investigated using systems biology techniques. This could involve treating cells with a lead compound and then analyzing changes in the proteome, metabolome, or transcriptome. Such studies can reveal a multitargeted mechanism of action or uncover unexpected effects on cellular processes like cell cycle progression, apoptosis, or autophagy, as has been observed for some quinazoline sulfonate derivatives. nih.gov
Off-Target Profiling: It is crucial to proactively screen for and understand any off-target effects. This can be done through broad panel screening against a wide range of kinases, G-protein coupled receptors (GPCRs), and ion channels. Understanding the off-target profile early in the discovery process can help in designing more selective compounds or even in repurposing a compound for a new therapeutic indication based on its off-target activity.
Design of Highly Selective and Potent Molecular Probes
Building on the core scaffold of this compound, a significant future endeavor is the rational design of highly selective and potent molecular probes. These chemical tools are indispensable for studying biological processes in real-time within living systems.
Activity-Based Probes (ABPs): Lead compounds with a known mechanism can be converted into ABPs by incorporating a reactive "warhead" that forms a covalent bond with a specific amino acid residue in the active site of the target protein. The discerning reactivity of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry is particularly well-suited for this, enabling the context-specific labeling of protein binding sites. researchgate.net These probes can be used to assess enzyme activity directly in complex biological samples.
Fluorescent Probes: For cellular imaging applications, fluorophores can be appended to the benzenesulfonamide scaffold. The design of such probes requires careful consideration to ensure that the fluorescent tag does not disrupt binding to the target. Reaction-based fluorescent probes, which exhibit a change in their fluorescence properties upon reacting with their target, are particularly valuable as they can provide a direct readout of biological activity or the presence of a specific analyte. nih.gov
Photoaffinity Labeling (PAL) Probes: To definitively identify the binding partners of a compound, photoaffinity labeling is a powerful technique. acs.org This involves incorporating a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, into the molecule. Upon UV irradiation, the probe forms a covalent bond with any nearby molecules, including its specific binding target. This allows for the unambiguous identification of the target protein through subsequent analysis. acs.org
Table 6.5.1: Types of Molecular Probes and Their Applications
| Probe Type | Key Feature | Primary Application | Example from Literature |
| Activity-Based Probe (ABP) | Covalent reactive group ("warhead") | Quantifying enzyme activity in native systems | SuFEx-based probes for targeting specific amino acids. researchgate.net |
| Fluorescent Probe | Appended fluorophore | Visualizing target localization and dynamics in living cells | Reaction-based sensors for detecting biological analytes like H₂S. nih.gov |
| Photoaffinity Labeling (PAL) Probe | Photoreactive group (e.g., benzophenone) | Irreversible, light-induced covalent labeling for target identification | Sulfonamide-benzophenone photoprobe for mapping carbonic anhydrase binding site. acs.org |
Q & A
Q. What are the common synthetic routes for 3-fluoro-N-phenylbenzenesulfonamide, and how can purity be optimized?
The synthesis typically involves sulfonylation of 3-fluoroaniline with phenylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Suzuki-Miyaura coupling for introducing fluorinated aryl groups .
- Nucleophilic substitution to attach the sulfonamide moiety, monitored via TLC or HPLC .
Purity optimization requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy : , , and NMR confirm regiochemistry and fluorine substitution (e.g., δ ≈ -110 ppm for meta-fluorine) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 280.05) .
- X-ray crystallography : SHELX software (SHELXL-2018) refines crystal structures, with disorder modeling for fluorophenyl groups (R-factor < 0.05) .
Q. How does the fluorine substituent influence the compound’s biological activity?
Fluorine enhances metabolic stability and binding affinity via:
- Hydrogen-bond interactions with target enzymes (e.g., carbonic anhydrase).
- Electron-withdrawing effects that modulate sulfonamide acidity (pKa ~10), critical for enzyme inhibition .
In vitro assays (e.g., fluorescence polarization) quantify target engagement .
Advanced Research Questions
Q. How can structural disorder in crystallographic studies of fluorinated sulfonamides be resolved?
Disorder in the fluorophenyl group is addressed by:
Q. What strategies are used to analyze structure-activity relationships (SAR) for fluorinated sulfonamides?
- Bioisosteric replacement : Substituting fluorine with Cl, CF, or NO groups to probe electronic effects .
- Co-crystallization with target proteins (e.g., kinases) to map binding pockets (PDB deposition recommended) .
- Free-energy perturbation (FEP) simulations predict substituent effects on binding affinity .
Q. How are reaction conditions optimized for large-scale synthesis without compromising yield?
- Solvent screening : DMF or THF improves solubility of intermediates .
- Catalyst selection : Pd(PPh) for Suzuki coupling (yield >85%) .
- Flow chemistry : Continuous reactors reduce side reactions (residence time: 30 min, 80°C) .
Q. What computational methods predict the reactivity of this compound in biological systems?
- Docking studies (AutoDock Vina) model interactions with protein targets (e.g., COX-2).
- Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) .
- DFT calculations (B3LYP/6-311+G**) assess frontier orbitals (HOMO-LUMO gap ≈ 5.2 eV) .
Q. How are analytical challenges like impurity profiling addressed?
- HPLC-MS/MS identifies byproducts (e.g., des-fluoro analogs).
- Forced degradation studies (acid/base, oxidative stress) reveal stability limits .
- NMR-based metabolomics tracks metabolic byproducts in cell assays .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Orthogonal assays : Combine enzymatic (e.g., fluorescence-based) and cell-based (e.g., IC) assays .
- Batch-to-batch reproducibility checks : Ensure consistent purity (>98%) via qNMR .
- Meta-analysis of PubChem BioAssay data (AID 1259351) identifies outliers .
Q. How can structural modifications enhance solubility while retaining activity?
- PEGylation : Introduce polyethylene glycol chains via sulfonamide nitrogen.
- Salt formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method) .
- Prodrug design : Ester prodrugs (e.g., acetylated derivatives) enhance permeability (Caco-2 assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
